Molecular structure and weight of 3-ethyl-5-isoxazolecarbaldehyde
Molecular structure and weight of 3-ethyl-5-isoxazolecarbaldehyde
This technical guide details the molecular structure, physiochemical properties, and synthetic utility of 3-ethyl-5-isoxazolecarbaldehyde , a critical heterocyclic building block in medicinal chemistry.
[1][2][3]
Executive Summary
3-Ethyl-5-isoxazolecarbaldehyde (CAS: 72591-56-1) is a functionalized heteroaromatic scaffold widely utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., ROS1/ALK targeting agents). Its structure features an electron-deficient isoxazole ring substituted with a lipophilic ethyl group at the C3 position and a reactive formyl (aldehyde) group at the C5 position. This combination makes it a versatile electrophile for reductive aminations, Wittig olefinations, and heterocycle ring formations.
Molecular Identification & Physiochemical Properties
The following data consolidates experimental observations and calculated properties for accurate identification.
| Parameter | Technical Specification |
| IUPAC Name | 3-Ethylisoxazole-5-carbaldehyde |
| CAS Number | 72591-56-1 |
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol |
| SMILES | CCc1cc(on1)C=O[1][2][3] |
| Appearance | Yellow Oil (Experimental observation [1]) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water. |
| Storage | Inert atmosphere (N₂/Ar), < -20°C. Aldehydes are prone to air oxidation. |
Structural Analysis & Reactivity Profile
The molecule's reactivity is governed by the electronic interplay between the isoxazole core and the pendant aldehyde.
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Isoxazole Core (Electronic Sink): The 1,2-oxazole ring is electron-withdrawing, increasing the electrophilicity of the C5-aldehyde compared to a standard benzaldehyde. This makes the carbonyl carbon highly susceptible to nucleophilic attack.
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C5-Formyl Group (The Handle): This is the primary site of derivatization. It serves as a "warhead" for forming C-N bonds (via reductive amination) or C-C bonds (via condensation reactions).
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C3-Ethyl Group (Lipophilic Anchor): The ethyl chain provides steric bulk and lipophilicity (logP modulation), essential for optimizing the binding affinity of drug candidates within hydrophobic protein pockets.
Structural Visualization (Graphviz)
Figure 1: Functional decomposition of 3-ethyl-5-isoxazolecarbaldehyde showing reactivity zones.
Synthesis & Production Protocols
The most reliable route to high-purity 3-ethyl-5-isoxazolecarbaldehyde involves the oxidation of its alcohol precursor, (3-ethylisoxazol-5-yl)methanol . This method avoids over-oxidation to the carboxylic acid.
Protocol: Oxidation via Dess-Martin Periodinane (DMP)
Reaction Scheme: (3-ethylisoxazol-5-yl)methanol + DMP → 3-ethyl-5-isoxazolecarbaldehyde
Step-by-Step Methodology:
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Preparation: Charge a flame-dried reaction vessel with (3-ethylisoxazol-5-yl)methanol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.3 M solution.
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Cooling: Cool the solution to 0°C using an ice bath.
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Addition: Add Dess-Martin Periodinane (DMP) (1.2 equiv) portion-wise to control the exotherm.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1 hour . Monitor by TLC or LC-MS for the disappearance of the alcohol.
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Quench: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the organic layer is clear.
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Extraction: Extract the aqueous layer with DCM (3x).
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Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. Purify the crude yellow oil via silica gel flash chromatography (Hexanes/EtOAc gradient).
Yield Expectation: ~86% isolated yield as a yellow oil [1].[4]
Synthesis Workflow Diagram
Figure 2: Oxidative synthesis pathway from the alcohol precursor.
Applications in Drug Discovery
This aldehyde is a "privileged intermediate" in the design of kinase inhibitors.
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ROS1/ALK Inhibitors: The 3-ethyl-5-isoxazole moiety acts as a bioisostere for phenyl or pyridine rings, often improving metabolic stability and solubility.
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Reductive Amination: The aldehyde reacts with primary amines (in the presence of NaBH(OAc)₃) to form secondary amine linkers, a common motif in macrocyclic chemotherapeutics [1][2].
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Heterocycle Construction: It serves as a precursor for forming imidazo[1,2-a]pyridines or other fused systems via multi-component reactions.
Handling & Stability Guide
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Air Sensitivity: Aldehydes oxidize to carboxylic acids (3-ethylisoxazole-5-carboxylic acid) upon prolonged exposure to air. Always store under Nitrogen or Argon.
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Thermal Stability: As a low-molecular-weight oil, it is volatile. Avoid high-vacuum drying for extended periods to prevent mass loss.
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Safety: Treat as a potential skin and eye irritant. Use standard PPE (gloves, goggles, fume hood).
References
-
Nuvalent, Inc. (2021).[5][6] Heteroaromatic Macrocyclic Ether Chemotherapeutic Agents. Patent WO2021226269A1. (Describes synthesis, appearance as yellow oil, and application in ROS1 inhibitors).
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ChemicalBook . (2024). 3-Ethyl-5-isoxazolecarbaldehyde Product Entry. (Confirmation of CAS 72591-56-1).
-
PubChem . (2024). Compound Summary for Isoxazole Derivatives. (General reference for isoxazole physiochemical calculations).
Sources
- 1. 17147-85-2|3-Ethyl-5-methylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. ivychem.com [ivychem.com]
- 3. 53064-41-8|Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 4. WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US11542278B1 - Heteroaromatic macrocyclic ether chemotherapeutic agents - Google Patents [patents.google.com]
